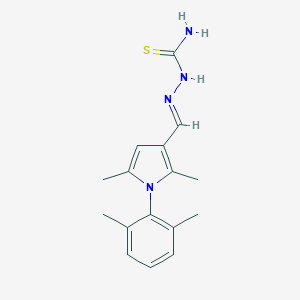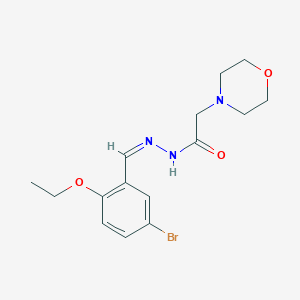![molecular formula C23H20N2O2 B302313 N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302313.png)
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as INH-1, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. INH-1 is a synthetic small molecule that belongs to the class of hydrazones and has a molecular weight of 369.47 g/mol. It has been reported to have various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
作用機序
The mechanism of action of N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been reported to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide induces cell cycle arrest and apoptosis in cancer cells by inhibiting the phosphorylation of Akt and mTOR. It also inhibits the production of pro-inflammatory cytokines by suppressing the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have antiviral activity against the influenza virus by inhibiting the viral replication process.
実験室実験の利点と制限
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is a synthetic small molecule that can be easily synthesized in the lab. It has been extensively studied for its biological activities and has been shown to have anticancer, anti-inflammatory, and antiviral properties. However, there are also limitations to using N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments. It has low solubility in water and requires the use of organic solvents such as DMSO for in vitro studies. It also has low bioavailability and requires the use of high concentrations for in vivo studies.
将来の方向性
There are several future directions for the study of N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One direction is to investigate its potential use in combination therapy with other anticancer drugs. Another direction is to explore its use as a potential treatment for viral infections such as influenza. Furthermore, the development of more potent and selective analogs of N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could lead to the discovery of new drugs for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, N-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a synthetic small molecule that has gained significant attention in recent years due to its potential use in scientific research. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide have been discussed in this paper. Further research on N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could lead to the development of new drugs for the treatment of cancer and inflammatory diseases.
合成法
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multistep reaction process. The first step involves the condensation of 2-hydroxy-1-naphthaldehyde with isatin in the presence of a base such as potassium hydroxide. The resulting product is then reacted with 4-isopropylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form the Schiff base. Finally, the Schiff base is reduced with hydrazine hydrate to obtain N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The overall yield of the synthesis process is approximately 60%.
科学的研究の応用
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential use in scientific research. It has been reported to have anticancer activity against various types of cancer cells, including breast, prostate, and lung cancer cells. N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have antiviral activity against the influenza virus by inhibiting the viral replication process.
特性
製品名 |
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
分子式 |
C23H20N2O2 |
分子量 |
356.4 g/mol |
IUPAC名 |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H20N2O2/c1-15(2)17-9-7-16(8-10-17)14-24-25-23(26)22-13-20-19-6-4-3-5-18(19)11-12-21(20)27-22/h3-15H,1-2H3,(H,25,26)/b24-14+ |
InChIキー |
ATIBLWYNXXCAFE-ZVHZXABRSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)
![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)

![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)
![N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302252.png)
![N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302253.png)